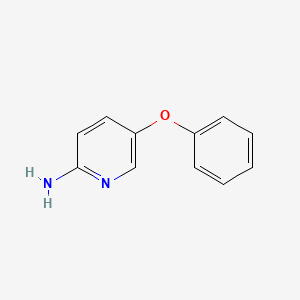

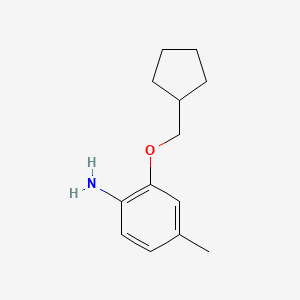

2-(Cyclopentylmethoxy)-4-methylaniline

Overview

Description

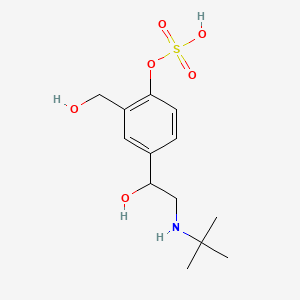

2-(Cyclopentylmethoxy)-4-methylaniline is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative N-Dealkylation and Cyclopropyl Group Fate

Research on cyclopropylamines, including compounds related to 2-(Cyclopentylmethoxy)-4-methylaniline, has shown that oxidative N-dealkylation processes, as catalyzed by enzymes like horseradish peroxidase, play a critical role in understanding the metabolic fate of these compounds. Studies suggest that the oxidative process leads to the formation of highly reactive intermediates, with implications for designing probes to investigate enzyme catalysis further (Shaffer, Morton, & Hanzlik, 2001).

Photoredox Catalysis in Organic Synthesis

Photoredox catalysis using N-hydroxyphthalimide has been applied to the [4+2] cyclization of N-methylanilines with maleimides, highlighting an efficient method for constructing complex heterocycles under mild conditions. This approach is significant for the synthesis of compounds related to this compound, offering a pathway to tricyclic structures with potential pharmaceutical applications (Yadav & Yadav, 2017).

Copper-Catalyzed Oxidative Cyclization

The copper-catalyzed oxidative direct cyclization of N-methylanilines with electron-deficient alkenes, utilizing molecular oxygen, presents a novel method for the synthesis of tetrahydroquinolines. This methodology, applicable to derivatives of this compound, underscores the importance of copper catalysis in facilitating efficient bond formations (Nishino, Hirano, Satoh, & Miura, 2011).

Antioxidant Activity of Novel Oxime Derivatives

A study on oxime derivatives synthesized from reactions involving chloro-isonitrosoacetophenone and methylanilines (including 2-chloro-4-methylaniline) demonstrated significant antioxidant activities. These compounds, by inhibiting lipid peroxidation and scavenging oxidative stress, contribute to the development of new antioxidant agents with potential therapeutic applications (Topçu, Ozen, Bal, & Taş, 2021).

Electrochemical Sensing Applications

The development of electrochemical sensors for the detection of environmental contaminants such as MCPA and its metabolite 4-chloro-2-methylphenol showcases the applicability of aniline derivatives in environmental monitoring. These sensors, based on polyaniline/carbon nanotube matrices, offer a robust method for the real-time detection of pollutants in natural waters (Rahemi, Garrido, Borges, Brett, & Garrido, 2015).

Properties

IUPAC Name |

2-(cyclopentylmethoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-6-7-12(14)13(8-10)15-9-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPBWGLKXBEKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)

![1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine](/img/structure/B3148250.png)

![5-[(2-Chlorophenyl)thio]-2-furylaldehyde](/img/structure/B3148254.png)